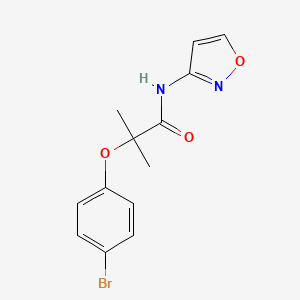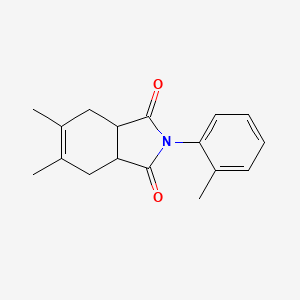
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide, also known as FIBH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FIBH is a hydrazide derivative that has a furan ring attached to the benzene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. This compound may also inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which are involved in the progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antioxidant activity, which may help in reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is high. This compound has also shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide. One area of research is to determine the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of research is to study the safety and toxicity of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and to improve its yield. The study of this compound may lead to the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to determine its mechanism of action, safety, and efficacy. The study of this compound may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide can be synthesized using different methods, including the reaction of 4-isobutoxybenzohydrazide with furfural in the presence of acetic acid. Another method involves the reaction of 4-isobutoxybenzohydrazide with furan-2-carbaldehyde in the presence of sulfuric acid. The yield of this compound using these methods is relatively high, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(2)10-21-15-5-3-14(4-6-15)16(19)18-17-9-13-7-8-20-11-13/h3-9,11-12H,10H2,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPTNBBYQKTLF-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)
![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
